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Cefadroxil Impurity C

Cat. No.: B13406534
M. Wt: 363.4 g/mol
InChI Key: KEYBHTOVFWHAHZ-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Quality Assurance

The control of impurities is a cornerstone of pharmaceutical quality assurance and Good Manufacturing Practices (GMP). pharmuni.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines for the identification, quantification, and control of impurities in pharmaceutical products. longdom.orgpharmuni.com The primary motivations for this stringent control are:

Patient Safety: Some impurities can be toxic or elicit adverse reactions in patients, ranging from mild allergies to severe health consequences. longdom.orgpharmuni.com

Product Efficacy: Impurities can potentially reduce the potency of the active pharmaceutical ingredient, leading to a decrease in the drug's effectiveness. gmpinsiders.com

Product Stability: Certain impurities can compromise the stability of a drug product, leading to degradation and a reduced shelf life. longdom.org

Regulatory Compliance: Adherence to established impurity limits is a non-negotiable requirement for obtaining and maintaining market approval for any pharmaceutical product. longdom.org

Impurity profiling, which involves the identification, characterization, and quantification of impurities, is therefore an indispensable part of the drug development and manufacturing process. longdom.orgglobalpharmatek.com

Overview of Cefadroxil (B1668780) as a Cephalosporin (B10832234) Antibiotic

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. drugbank.comwikipedia.org It is a semi-synthetic derivative of cephalexin (B21000) and is administered orally to treat a variety of bacterial infections, including those of the urinary tract, skin and skin structures, and throat. drugbank.compediatriconcall.commedlineplus.gov Like other beta-lactam antibiotics, cefadroxil functions by inhibiting the synthesis of the bacterial cell wall, which ultimately leads to bacterial cell death. drugbank.compediatriconcall.com

Classification of Pharmaceutical Impurities: Process-Related, Degradation Products, and Other Related Substances

Pharmaceutical impurities are generally classified into three main categories based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines. gmpinsiders.compharmastate.academy

Impurity CategoryDescriptionExamples
Organic Impurities These can be process-related or drug-related. They may arise during the manufacturing process or storage of the drug substance. pharmastate.academymoravek.comStarting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academymoravek.com
Inorganic Impurities These are often derived from the manufacturing process and are typically known and identified. pharmastate.academymoravek.comReagents, ligands, catalysts, heavy metals, inorganic salts, filter aids, and charcoal. pharmastate.academymoravek.com
Residual Solvents These are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients. gmpinsiders.commoravek.comSolvents are classified by the ICH into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). pharmastate.academychemass.si

Rationale for Dedicated Research on Cefadroxil Impurity C

This compound is a known related substance to cefadroxil. ontosight.ai As with any impurity, its presence in cefadroxil drug products must be carefully monitored and controlled to ensure the safety and efficacy of the medication. ontosight.ai Dedicated research into this compound is crucial for several reasons:

Structural Elucidation: To definitively identify its chemical structure. ontosight.ai

Formation Pathways: To understand how it is formed, whether during synthesis or as a degradation product. smolecule.com

Analytical Method Development: To develop and validate sensitive and specific analytical methods for its detection and quantification. ontosight.aidaicelpharmastandards.com

Reference Standard Availability: To synthesize and characterize the impurity for use as a reference standard in quality control testing.

Impact Assessment: To evaluate its potential impact on the quality, stability, and safety of cefadroxil. ontosight.ai

Chemical Profile of this compound

Identifier Value
IUPAC Name (2R,5RS)-2-((R)-(((2R)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)carboxymethyl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid ontosight.aipharmaceresearch.com
CAS Number 147103-96-6 pharmaceresearch.comsimsonpharma.com
Molecular Formula C₁₆H₁₉N₃O₆S pharmaceresearch.com
Molecular Weight 381.41 g/mol simsonpharma.com

Synthesis and Degradation

This compound can be formed during the synthesis of cefadroxil or as a degradation product. smolecule.com Degradation can occur under various conditions, such as exposure to heat, moisture, or changes in pH. daicelpharmastandards.come3s-conferences.org Studies have shown that the degradation of cefadroxil in aqueous solutions can be complex, involving hydrolysis of the β-lactam ring. e3s-conferences.orgnih.gov

Analytical Characterization

The identification and quantification of this compound rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method used for the separation and detection of this impurity. ijpbs.com Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation and confirmation. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O5S B13406534 Cefadroxil Impurity C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15(19-10(7)16(23)24)12-14(22)17-11(13(21)18-12)8-2-4-9(20)5-3-8/h2-5,7,11-12,15,20H,6H2,1H3,(H,17,22)(H,18,21)(H,23,24)

InChI Key

KEYBHTOVFWHAHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O

Origin of Product

United States

Origin and Formation Mechanisms of Cefadroxil Impurity C

Elucidation of Degradation Pathways Leading to Cefadroxil (B1668780) Impurity C

The degradation of Cefadroxil can proceed through several pathways, including hydrolysis, oxidation, thermal decomposition, and photolysis. These processes can lead to the formation of various degradation products, including Impurity C.

Hydrolytic Degradation Mechanisms and pH Influence

Hydrolysis is a primary degradation pathway for β-lactam antibiotics like Cefadroxil. The susceptibility of the strained β-lactam ring to nucleophilic attack by water is a key factor in its degradation. nih.gov The rate and outcome of this degradation are significantly influenced by the pH of the environment.

Under both acidic and alkaline conditions, the β-lactam ring of Cefadroxil can be cleaved. nih.govresearchgate.net While the precise, multi-step mechanism for the subsequent rearrangement to the 1,3-thiazine structure of Impurity C is not extensively detailed in publicly available literature, it is understood to be a potential consequence of this initial ring-opening. The pH plays a critical role, with both acidic and basic conditions potentially catalyzing the reactions that lead to the formation of Impurity C. researchgate.net

In aqueous solutions, Cefadroxil degradation follows several parallel reactions, including intramolecular aminolysis and hydrolysis of the β-lactam ring. aip.org In neutral and weakly alkaline solutions, the primary degradation products identified are piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. aip.org The formation of Impurity C represents an alternative degradation pathway.

Oxidative Degradation Pathways and Catalytic Effects

Oxidative conditions can also contribute to the degradation of Cefadroxil. The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) derivatives. While specific studies detailing the direct oxidative pathway to Impurity C are limited, it is plausible that oxidative stress could initiate a cascade of reactions that result in its formation. The presence of oxidizing agents or catalysts, such as metal ions, could potentially influence the rate and pathway of oxidative degradation.

Thermal and Photolytic Degradation Profiles

Exposure to heat and light can provide the energy required to initiate and accelerate degradation reactions. Thermal degradation of Cefadroxil involves the destruction of the dihydrothiazine ring. newdrugapprovals.org While specific thermal degradation products are not always fully characterized in the literature, it is a recognized pathway for impurity formation. newdrugapprovals.org

Photodegradation, induced by exposure to light, can also lead to the formation of impurities. The photosensitized degradation of Cefadroxil can occur through interaction with excited states of other molecules and reactive oxygen species. nih.gov The rate of photodegradation can also be influenced by pH. nih.gov

Role of Reaction Kinetics in Impurity C Formation

The formation of Cefadroxil Impurity C, like other degradation processes, is governed by reaction kinetics. The degradation of Cefadroxil in aqueous solution generally follows first-order kinetics at a constant pH and temperature. aip.org The rate of degradation, and consequently the potential for Impurity C formation, is significantly influenced by factors such as pH, temperature, and the presence of catalysts. aip.org The log k-pH profile for Cefadroxil degradation demonstrates the significant impact of hydrogen ion concentration on the stability of the molecule. aip.org

Potential Process-Related Origins of this compound

Beyond degradation of the final drug substance, this compound can also be formed as a byproduct during the manufacturing process of Cefadroxil.

Side Reactions During Cefadroxil Synthesis

The industrial synthesis of Cefadroxil is a multi-step chemical process. During these steps, side reactions can occur, leading to the formation of impurities. The formation of this compound as a process-related impurity is highly sensitive to the reaction conditions employed. Key parameters that must be carefully controlled to minimize its formation include pH, temperature, and the solvent system. Inadequate control of these parameters can favor side reactions that result in the formation of this impurity. For instance, poor reactivity of starting materials or the occurrence of side reactions involving active esters of 4-hydroxyphenylglycine are known challenges in cephalosporin (B10832234) synthesis. newdrugapprovals.org

Below is an interactive table summarizing the key factors influencing the formation of this compound.

FactorInfluence on Impurity C Formation
pH Both acidic and alkaline conditions can promote hydrolytic degradation, potentially leading to the formation of Impurity C. researchgate.net
Temperature Elevated temperatures can accelerate both degradation and side reactions during synthesis, increasing the likelihood of Impurity C formation.
Oxidizing Agents Can lead to the degradation of Cefadroxil, with the potential for subsequent rearrangement to form impurities.
Light Exposure Can induce photolytic degradation, contributing to the overall impurity profile. nih.gov
Reaction Conditions in Synthesis Suboptimal control of pH, temperature, and solvent systems can lead to side reactions that generate Impurity C.

Impurities from Raw Materials and Intermediates

The synthetic route to Cefadroxil predominantly involves the coupling of two key intermediates: 7-aminodeacetoxycephalosporanic acid (7-ADCA) and an activated derivative of D-(−)-α-amino-p-hydroxyphenylglycine, often used as a Dane salt. google.com The purity of these foundational molecules is a primary determinant of the impurity profile of the final Cefadroxil product.

The presence of pre-existing impurities within these raw materials can directly lead to the formation of this compound and other undesired side products during synthesis. For instance, incomplete purification of the 7-ADCA or D-(−)-α-amino-p-hydroxyphenylglycine intermediates can introduce precursors that are susceptible to side reactions under the standard manufacturing conditions. Therefore, stringent quality control and robust analytical testing of all starting materials are essential to minimize the levels of any potential precursors to Impurity C before they enter the main reaction stream.

Table 1: Key Intermediates in Cefadroxil Synthesis and Their Role in Impurity Formation

Intermediate NameChemical NameRole in SynthesisPotential Impact on Impurity C Formation
7-ADCA 7-aminodeacetoxycephalosporanic acidCore cephalosporin nucleusImpurities or degradation products within this starting material can act as precursors for side reactions.
Dane Salt derivative D-(−)-α-amino-p-hydroxyphenylglycine derivativeSide-chain precursorThe purity of the side-chain is crucial; contaminants can lead to the formation of various adducts and related substances. google.com

Influence of Manufacturing Conditions (Temperature, Solvents, Reagents)

The formation of this compound is highly sensitive to the specific conditions employed during the synthesis, crystallization, and purification stages. Careful control over several key process parameters is necessary to suppress the pathways leading to its generation. google.com

Temperature: Elevated temperatures are a significant factor in accelerating the degradation of Cefadroxil and promoting the formation of Impurity C. Research indicates that specific temperature ranges must be maintained throughout the manufacturing process. For example, the crystallization of Cefadroxil should typically be conducted between 30°C and 60°C. Exceeding this range can lead to a marked increase in the yield of Impurity C. Furthermore, purification steps, such as washing the crude product, should be performed at controlled, and often reduced, temperatures (e.g., below 15°C) to prevent degradation. The stability of Cefadroxil is also compromised at higher temperatures during storage in reconstituted oral suspensions, which underscores the compound's thermal sensitivity. ust.edu

Solvents: The choice of solvent systems for both the reaction and subsequent purification steps is vital in controlling the impurity profile. Solvents commonly used in Cefadroxil synthesis include dichloromethane, N,N-dimethylformamide (DMF), and dimethylacetamide. google.com The properties of the solvent can influence reaction kinetics and the stability of the Cefadroxil molecule, thereby affecting the rate of Impurity C formation. The selection of an appropriate solvent system for recrystallization is a key technique for effectively removing this and other impurities.

Reagents: The reagents used in the synthesis, particularly in the activation and coupling steps, play a direct role in impurity formation. The synthesis of Cefadroxil often involves the silylation of 7-ADCA to protect certain functional groups. The choice of silylating agent is important; for instance, using a combination of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride has been shown to result in faster reactions and a lower propensity for impurity formation compared to other agents. google.comgoogle.com Additionally, pH control is a critical parameter managed by reagents. Maintaining the pH of the reaction mixture within an optimal range, generally between 4.0 and 6.5, is crucial for minimizing degradation and the side reactions that produce Impurity C.

Table 2: Influence of Manufacturing Parameters on the Formation of this compound

ParameterCritical Control Range/FactorRationale for Control
Temperature Crystallization: 30°C - 60°C Purification Washes: < 15°CElevated temperatures accelerate degradation pathways leading to Impurity C.
pH 4.0 - 6.5Deviations from this range can promote side reactions and degradation of the Cefadroxil molecule.
Solvents Choice of appropriate reaction and recrystallization solvents (e.g., DMF, Dichloromethane)Solvent polarity and properties can affect reaction rates and the stability of the product, influencing impurity levels. google.com
Reagents Use of specific silylating agents (e.g., HMDS + TMSC)The choice of reagents can make the reaction more efficient and reduce the formation of by-products. google.comgoogle.com

Advanced Analytical Methodologies for Cefadroxil Impurity C Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of Cefadroxil (B1668780) and its related impurities. These techniques provide the necessary resolving power to separate the main API from structurally similar compounds like Impurity C.

The development of a robust HPLC method is the cornerstone for accurately quantifying Cefadroxil Impurity C. Method development involves the systematic optimization of various chromatographic parameters to achieve adequate separation, followed by validation according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose.

The choice of stationary phase is critical for achieving the desired separation between Cefadroxil and its impurities. For the analysis of moderately polar compounds like cephalosporins, reversed-phase (RP) chromatography is the most common approach. Octadecylsilyl (ODS) silica (B1680970) gel, commonly known as C18, is the most widely used stationary phase due to its hydrophobicity and versatility.

Several studies on the separation of Cefadroxil from its related substances have successfully employed C18 columns. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence column efficiency and peak shape. For instance, columns with smaller particle sizes (e.g., 5 µm) are often used to achieve higher resolution and efficiency. The dimensions of the column are also optimized; a standard analytical column might have dimensions of 250 mm x 4.6 mm.

Stationary Phase Column Dimensions Particle Size Source
Hypersil ODS C18250 mm x 4.6 mm5 µm
Supelco RP C-18250 mm x 4.6 mm5 µm
Polaris C18250 mm x 0.46 mm5 µm
C-18 ODS250 mm x 4.60 mmNot Specified

Table 1: Examples of C18 Stationary Phases Used in HPLC Methods for Cefadroxil and Impurity Analysis.

The mobile phase composition plays a pivotal role in controlling the retention and resolution of analytes in reversed-phase HPLC. It typically consists of an aqueous component (often a buffer) and an organic modifier. The separation of Cefadroxil and its impurities, including Impurity C, can be effectively controlled by adjusting the pH of the buffer and the concentration of the organic solvent.

Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). The aqueous phase often contains a buffer, such as potassium dihydrogen phosphate (B84403) or disodium (B8443419) hydrogen orthophosphate, to maintain a constant pH, which is crucial for the consistent ionization state of the analytes and thus reproducible retention times. For example, a mobile phase consisting of a potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 65:35 v/v ratio has been successfully used. Another method employed a mixture of phosphate buffer (pH 4.8), methanol, and acetonitrile (95:3:2 v/v/v). The flow rate is typically maintained around 0.7 to 1.0 mL/min. While isocratic elution (constant mobile phase composition) can be used, gradient elution may be necessary to resolve complex mixtures of impurities with varying polarities.

Aqueous Phase Organic Phase Ratio (Aqueous:Organic) pH Flow Rate Source
KH₂PO₄ BufferAcetonitrile65:35 v/v3.51.0 mL/min
0.05M Disodium Hydrogen Orthophosphate BufferMethanol40:60 v/v3.00.75 mL/min
Phosphate BufferMethanol & Acetonitrile95:3:2 v/v/v4.81.0 mL/min
0.05 mol/L Potassium Dihydrogen PhosphateAcetonitrile96:4 v/v5.50.7 mL/min

Table 2: Comparison of Mobile Phase Conditions for the Analysis of Cefadroxil and its Impurities.

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of Cefadroxil and its impurities due to the presence of chromophores in their molecular structures. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The wavelength is typically chosen at the absorption maximum (λmax) of the analyte to ensure the best signal-to-noise ratio.

For Cefadroxil and its related compounds, detection wavelengths are often set in the range of 220-270 nm. Specific validated methods have utilized wavelengths such as 220 nm, 230 nm, and 264 nm. A Photodiode Array (PDA) detector is often preferred over a fixed-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which can help in peak identification and purity assessment by comparing the spectra of the impurity peaks with that of a reference standard.

Detector Type Detection Wavelength (λ) Source
PDA220 nm
UV-Vis230 nm
UV/VIS264 nm

Table 3: UV-Vis and PDA Detection Parameters Employed in HPLC Analysis of Cefadroxil.

While HPLC-UV is excellent for quantification, it provides limited structural information, making unequivocal identification of unknown impurities challenging. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this limitation by coupling the separation power of LC with the detection and identification capabilities of mass spectrometry. This technique is invaluable for impurity profiling, as it provides molecular weight information for each separated component. An LC-MS/MS method has been developed for the determination of Cefadroxil, demonstrating the suitability of this technique for analyzing the parent compound and, by extension, its related impurities.

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement in mass spectrometry that provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the determination of the elemental composition (molecular formula) of an analyte, such as this compound. LC-HRMS has become a key technique for the identification and quantification of structurally related impurities in pharmaceutical materials.

By obtaining an accurate mass of an impurity peak, analysts can propose a molecular formula, which is a critical step in structural elucidation. For this compound, which has a molecular formula of C₁₆H₁₉N₃O₆S, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical exact mass with a very high degree of confidence. This capability is crucial for identifying novel degradation products or process impurities that may not have available reference standards.

Parameter Value Source
Chemical Name(2R,5RS)-2-[(R)-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Molecular FormulaC₁₆H₁₉N₃O₆S
Molecular Weight381.4 g/mol
Application of HRMSDetermination of elemental composition from accurate mass measurement.

Table 4: Mass Spectrometry Related Data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural analysis of pharmaceutical impurities by examining their fragmentation patterns. In this method, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID), generating product ions (or daughter ions) that provide insights into the molecule's structure.

For this compound (Molecular Weight: 381.4 g/mol ), MS/MS analysis, often coupled with liquid chromatography (LC), would provide definitive structural confirmation. While specific fragmentation data for this compound is not detailed in publicly available literature, the fragmentation pattern can be predicted based on the analysis of the parent Cefadroxil molecule. For instance, a common fragmentation pathway for Cefadroxil (m/z 364.1) involves cleavage of the β-lactam ring, producing a characteristic product ion at m/z 208.1. Similar characteristic cleavages would be expected for Impurity C, allowing for its unambiguous identification in the presence of Cefadroxil and other related substances. The analysis provides structural information and fragmentation mechanisms that are crucial for identifying metabolites and related drug compounds.

A hypothetical fragmentation table for this compound is presented below, illustrating the type of data generated from an MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Potential Structural Origin
382.4 [M+H]⁺224.1Fragment containing the dihydrothiazine ring and carboxymethyl group
382.4 [M+H]⁺160.1Fragment corresponding to the (2R)-2-Amino-2-(4-hydroxyphenyl)acetyl side chain
382.4 [M+H]⁺107.1Fragment representing the hydroxyphenyl group

Note: This table is illustrative and based on common fragmentation patterns of cephalosporins.

Other Chromatographic Approaches (e.g., HPSEC for High Molecular Weight Impurities)

High-Performance Size-Exclusion Chromatography (HPSEC) is a specialized liquid chromatography technique that separates molecules based on their hydrodynamic volume or size. It is particularly valuable for detecting and quantifying high-molecular-weight (HMW) impurities, such as dimers and polymers, which can form during the synthesis or storage of Cefadroxil. These HMW impurities are of significant concern as they can potentially be immunogenic.

In HPSEC, a column packed with porous beads is used. Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules penetrate the pores to varying degrees, resulting in longer retention times. This mechanism provides an effective means of separating HMW impurities from the monomeric API.

A validated HPSEC method for the determination of HMW impurities in Cefadroxil has been established using a TSK-GEL G2000S WXL column. Key parameters of such a method are outlined below.

ParameterSpecification
Column TSK-GEL G2000S WXL (30 cm x 7.8 mm, 5 µm)
Mobile Phase 0.005 mol·L⁻¹ ammonium (B1175870) acetate (B1210297) solution (pH 7.0)
Flow Rate 0.7 mL·min⁻¹
Detection Wavelength 263 nm
Linearity Range 0.035–5.00 mg·mL⁻¹ of Cefadroxil (r = 0.9999)
Limit of Quantitation (LOQ) 4.9 ng (for HMW impurities calculated as Cefadroxil)

This method demonstrates the simplicity, specificity, and sensitivity of HPSEC for controlling the quality of Cefadroxil by monitoring for polymeric impurities.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the atomic arrangement, bonding, and stereochemistry of a compound. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to confirm its complex structure.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons in the 4-hydroxyphenyl group, the amino acid side chain, and the dihydrothiazine ring system.

An illustrative table of expected ¹H NMR data is shown below.

Structural MoietyExpected Chemical Shift (δ, ppm)Multiplicity
4-Hydroxyphenyl Protons6.8 - 7.3Doublets
α-Proton (CH-NH₂)~5.5Doublet
Dihydrothiazine Ring Protons2.5 - 5.0Multiplets, Doublets
Methyl Protons (CH₃)~1.5Doublet

Note: This table represents expected values and is for illustrative purposes.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., carbonyl, aromatic, aliphatic). The molecular formula of this compound is C₁₆H₁₉N₃O₆S, indicating the presence of 16 carbon atoms.

An illustrative table of expected ¹³C NMR data is shown below.

Structural MoietyExpected Chemical Shift (δ, ppm)Carbon Type
Carbonyl Carbons (C=O)165 - 175Quaternary
Aromatic Carbons (C₆H₄)115 - 160Tertiary/Quaternary
α-Carbon (CH-NH₂)~58Tertiary
Dihydrothiazine Ring Carbons25 - 70Secondary/Tertiary
Methyl Carbon (CH₃)~20Primary

Note: This table represents expected values and is for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to map out the proton-proton connectivities within the 4-hydroxyphenyl ring and to trace the spin systems through the dihydrothiazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This is essential for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. It would definitively link each proton signal of Impurity C to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. This technique is vital for connecting different structural fragments of the molecule. For instance, it can establish a correlation from the α-proton of the side chain to the amide carbonyl carbon, confirming the linkage between the side chain and the core structure. It is also the primary method for assigning quaternary carbons, which are not visible in HSQC spectra.

Together, these advanced NMR techniques provide the unambiguous evidence required for the complete structural characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The chemical structure of this compound, (2R,5RS)-2-[(R)-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, contains several key functional groups expected to produce distinct IR signals synzeal.compharmaceresearch.comchemicea.com. These include the O-H stretch from the carboxylic acid and phenolic hydroxyl groups, N-H stretches from the primary amine and secondary amide, and C=O stretches from the carboxylic acid and amide groups. The absence of the highly strained β-lactam ring, present in the parent Cefadroxil molecule, would be a distinguishing feature, resulting in the lack of its characteristic carbonyl absorption band typically found around 1760 cm⁻¹.

A developed Fourier Transform Infrared (FT-IR) transmission spectroscopy method for the quantification of Cefadroxil relies on the absorbance of the carbonyl band in the region between 1800 and 1700 cm⁻¹, demonstrating the utility of this spectral region for analysis sapub.org. For Impurity C, the analysis would focus on a different set of carbonyl and other functional group vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Phenolic & Carboxylic Acid O-H Stretch 3500 - 3200 (Broad)
Primary Amine & Amide N-H Stretch 3400 - 3250
Carboxylic Acid C=O Stretch 1725 - 1700
Amide C=O Stretch (Amide I) 1680 - 1630
Aromatic Ring C=C Stretch 1600 - 1450
Amide N-H Bend (Amide II) 1570 - 1515

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze molecules containing chromophores—structural components that absorb light in the UV-Vis range. In this compound, the primary chromophores are the 4-hydroxyphenyl group and the conjugated system within the dihydrothiazine ring.

UV-Vis spectrophotometry is a common technique used in the development of analytical methods for Cefadroxil and its related substances, often for quantification. Detection is frequently performed at wavelengths around 230 nm or 264 nm in various HPLC methods googleapis.comijpbs.comtsijournals.com. The linearity of response in UV-Vis methods for Cefadroxil has been established in concentration ranges such as 10-50 µg/ml, confirming its suitability for quantitative analysis researchgate.net. This principle is directly applicable to the quantification of Impurity C.

Table 2: UV-Vis Absorption Data for Cefadroxil (as a reference for Impurity C)

Compound Solvent System Reported λmax (nm) Reference
Cefadroxil Distilled water and Methanol (75:25) 224 nm
Cefadroxil Water 214 nm, 264 nm researchgate.net
Cefadroxil Not Specified 230 nm googleapis.comijpbs.com

Analytical Method Validation Parameters for Impurity C

The quantification of this compound in pharmaceutical samples requires analytical methods that are rigorously validated to ensure their reliability, accuracy, and precision. Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), covering parameters such as specificity, linearity, limits of detection and quantitation, accuracy, precision, and robustness googleapis.comsapub.org.

Specificity and Selectivity, including Peak Purity Assessment

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. In the context of this compound, the method—typically a chromatographic technique like RP-HPLC—must demonstrate clear separation of the Impurity C peak from the main Cefadroxil peak and other known related substances synthinkchemicals.comresearchgate.net.

To establish specificity, the following procedures are typically performed:

Forced Degradation Studies: The bulk drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to resolve the Impurity C peak from these newly formed peaks.

Spiked Samples: A sample of the main drug product is spiked with a known amount of this compound and other potential impurities. The method must show adequate resolution between all peaks.

Peak Purity Analysis: A photodiode array (PDA) detector is often used in conjunction with HPLC to assess peak purity. This is done by comparing the UV-Vis spectra across the entire peak of the analyte. A pure peak will exhibit a consistent spectrum from the upslope to the downslope. This ensures that the chromatographic peak for Impurity C is not co-eluting with another substance.

The goal is to develop a method that is selective and free from interferences, ensuring that the quantified value pertains solely to this compound googleapis.comijpbs.com.

Linearity and Calibration Curve Development

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, this range typically spans from the Limit of Quantitation (LOQ) to approximately 120% or 150% of the specified limit for that impurity.

A calibration curve is developed by preparing a series of standard solutions of this compound at different known concentrations. These solutions are then analyzed, and a graph is plotted with the instrument response (e.g., peak area) on the y-axis versus the concentration on the x-axis. The linearity is evaluated by performing a linear regression analysis on this data. A strong linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 1.000. For methods analyzing Cefadroxil and its impurities, correlation coefficients of 0.999 or higher are commonly reported googleapis.comijpbs.comtsijournals.com.

Table 3: Representative Linearity Parameters for Cefadroxil Analytical Methods

Concentration Range (µg/mL) Correlation Coefficient (r²) Regression Equation Reference
20-100 0.9999 y = 9044.8x – 12515 tsijournals.com
20-80 1.000 Not specified japer.in
10–100 0.978 Not specified ijpbs.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These values are crucial for impurity analysis, as they ensure the method is sensitive enough to control impurities at the required low levels. LOD and LOQ are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S) iajps.comtsijournals.com. Another approach involves determining the signal-to-noise ratio, where a ratio of 3:1 is typical for LOD and 10:1 for LOQ.

Table 4: Examples of LOD and LOQ Values from Cefadroxil Analytical Methods

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
Cefadroxil 0.244 0.813 googleapis.com
Cefadroxil 0.693 2.31 googleapis.com
Cefadroxil 0.5 1.0 researchgate.net
Cefadroxil 1.04 3.15 iajps.com

Solution Stability and Reference Standard Purity

The reliability of any quantitative analysis heavily relies on the stability of the analyte in solution and the purity of the reference standard used for calibration. For this compound, a crucial related substance in the quality control of Cefadroxil, understanding its behavior in various solvents and the precise characterization of its reference material are paramount for accurate analytical method development and validation.

The stability of a reference standard in solution is a critical parameter that can influence the accuracy of analytical results. Solutions of this compound are typically prepared in solvents such as a mixture of acetonitrile and water or methanol for chromatographic analysis. The short-term and long-term stability of these solutions under different storage conditions (e.g., refrigerated and ambient temperatures) should be thoroughly evaluated.

Forced degradation studies are instrumental in establishing the degradation pathways and the intrinsic stability of this compound. These studies involve subjecting a solution of the impurity to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines. While specific degradation kinetics for this compound are not extensively published, the known instability of the beta-lactam ring in the parent compound, Cefadroxil, suggests that Impurity C would also be susceptible to hydrolysis under acidic and basic conditions.

A typical protocol for a solution stability study of this compound would involve preparing a stock solution in a suitable diluent and storing aliquots at specified conditions. These samples would then be analyzed at predetermined time intervals using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation would be calculated against a freshly prepared sample.

Table 1: Illustrative Solution Stability Data for this compound

Storage ConditionInitial Purity (%)Purity after 24h (%)Purity after 48h (%)Degradation (%) after 48h
Refrigerated (2-8°C)99.899.799.60.2
Ambient (~25°C)99.899.298.51.3

Note: This data is illustrative and based on general knowledge of similar compounds. Actual stability will depend on the specific solvent system and concentration.

The purity of the this compound reference standard is a cornerstone of accurate quantification. Commercially available reference standards are typically supplied with a Certificate of Analysis (CoA) that details the purity and characterization data. The purity is commonly determined by a mass balance approach, taking into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.

Chromatographic purity is most often assessed by HPLC, with typical purities for commercially available reference standards being greater than 95%. The CoA will usually specify the chromatographic method used for purity determination, including the column, mobile phase, flow rate, and detector wavelength.

Table 2: Typical Purity Profile of a this compound Reference Standard

TestMethodSpecificationTypical Result
Chromatographic PurityHPLC≥ 95.0%99.8%
Water ContentKarl Fischer Titration≤ 2.0%0.5%
Residual SolventsGC-HSAs per USP <467>Complies
Assay (on as-is basis)HPLCReport Value99.2%

Note: This table represents a typical purity profile and may vary between different suppliers and batches.

Structural confirmation of the reference standard is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS), to confirm the chemical structure of this compound. The CoA for a reference standard will often include a statement confirming that the structure conforms to the expected chemical entity. The recommended storage condition for the solid reference standard is typically at a refrigerated temperature (2-8°C) to ensure its long-term stability. cleanchemlab.com

Control and Mitigation Strategies for Cefadroxil Impurity C

Process Chemistry Optimization to Minimize Impurity Formation

Optimizing the synthetic route and reaction conditions is the primary strategy to prevent the formation of Cefadroxil (B1668780) Impurity C. newdrugapprovals.org This involves a detailed examination of each step of the manufacturing process, from raw materials to the final crystallization.

The quality of starting materials is fundamental to controlling the impurity profile of the final active pharmaceutical ingredient (API). The synthesis of Cefadroxil typically involves key intermediates such as 7-aminodeacetoxycephalosporanic acid (7-ADCA) and an activated derivative of D-(-)-α-amino-p-hydroxyphenylglycine. unesp.br The presence of impurities in these raw materials can lead to the formation of unwanted side products, including Impurity C, during the synthesis. ontosight.ai

For instance, incomplete purification of intermediates can be a source of Impurity C. Therefore, stringent specifications and robust analytical testing for all raw materials and intermediates are necessary. This ensures that the levels of any potential precursors to Impurity C are minimized before they can enter the main reaction stream. Manufacturers must work with qualified vendors who can consistently supply high-purity materials and implement comprehensive quality control checks upon receipt of these materials.

The formation of Cefadroxil Impurity C is highly sensitive to the conditions employed during the chemical synthesis and subsequent work-up procedures. Key parameters that must be carefully controlled include pH, temperature, reaction time, and solvent systems.

pH Control : The pH of the reaction mixture is a critical factor. During synthesis and crystallization, maintaining the pH within an optimal range, typically between 4.0 and 6.5, is crucial to minimize degradation and side reactions that lead to Impurity C. google.com For example, during the crystallization step, adjusting the pH with ammonia (B1221849) and hydrochloric acid must be carefully managed.

Temperature Control : Elevated temperatures can accelerate the rate of impurity formation. The crystallization of Cefadroxil should be conducted within a specific temperature range, generally between 30°C and 60°C. google.com Exceeding this range can significantly increase the yield of Impurity C. Similarly, purification steps, such as washing the crude product with ethanol (B145695) or ether, should be performed at controlled, often reduced, temperatures (e.g., below 15°C) to prevent degradation. google.com

Solvent and Recrystallization : The choice of solvent system for reaction and purification is vital. Recrystallization is a key technique for removing impurities. daicelpharmastandards.com Using an optimized solvent system, such as an acetone-water mixture (e.g., 7:3 v/v) at a controlled temperature (e.g., 40°C), has been shown to effectively reduce the content of Impurity C to below 0.1%. Multi-stage crystallization processes with precise pH adjustments can further enhance purity, with studies showing an 89% reduction in Impurity C levels.

Reaction Time : The duration of the reaction and crystallization steps must be optimized. Allowing a reaction to proceed for too long can increase the likelihood of side reactions and degradation. A holding time of 30 minutes to 5 hours during the pH-controlled crystallization step is often specified. google.com

Table 1: Optimized Process Parameters to Minimize this compound

ParameterOptimized Condition/ValueImpact on Impurity C FormationSource(s)
pH 4.0 - 6.5Minimizes degradation and side reactions during synthesis and crystallization. google.com
Temperature 30°C - 60°CPrevents thermal degradation; exceeding 60°C during crystallization increases Impurity C yield. google.com
Recrystallization Solvent Acetone-water (7:3 v/v)Reduces Impurity C content from 0.8% to <0.1%.
Purification Wash Cold ethanol (<15°C)Removes impurities while preventing degradation of the filtered product. google.com
Crystallization Time 30 minutes - 5 hoursProvides sufficient time for crystal formation without promoting degradation. google.com

In-process controls (IPCs) are essential for monitoring the formation of impurities at critical stages of the manufacturing process. newdrugapprovals.org For this compound, High-Performance Liquid Chromatography (HPLC) is the primary analytical tool used. daicelpharmastandards.com

IPC protocols involve sampling the reaction mixture at predefined checkpoints to quantify the level of Impurity C. This allows for real-time process monitoring and adjustment. If IPC results indicate a trend towards higher-than-acceptable levels of the impurity, process parameters can be adjusted to bring the reaction back into the desired state. Modern analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can also be employed to identify and monitor trace-level impurities during process development. daicelpharmastandards.comresearchgate.net The use of reference standards for this compound is crucial for the accurate validation and execution of these analytical methods. venkatasailifesciences.com

Stability Studies and Storage Conditions Impact on Impurity C

Understanding the stability of Cefadroxil is critical, as Impurity C can form not only during synthesis but also during storage. daicelpharmastandards.comsmolecule.com Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. amsbiopharma.com

Forced degradation, or stress testing, is a key component of drug development and stability assessment. amsbiopharma.com These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing. europa.eu The goal is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. europa.eu

For Cefadroxil, forced degradation studies are performed under various stress conditions, including:

Acidic and Basic Hydrolysis : Cefadroxil is exposed to acidic and basic solutions to evaluate its susceptibility to hydrolysis. researchgate.net The β-lactam ring is prone to cleavage under these conditions, which can be a pathway for the formation of Impurity C and other degradants. researchgate.netsmolecule.com

Oxidation : The molecule's stability against oxidative stress is tested using agents like hydrogen peroxide. smolecule.com The sulfur atom in the thiazine (B8601807) ring is a potential site for oxidation. smolecule.com

Thermal Stress : Exposing the drug to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) helps to identify thermally induced degradation products. europa.eu

Photostability : The drug is exposed to light of specified intensity to determine its photosensitivity, as per ICH Q1B guidelines. amsbiopharma.comeuropa.eu

The degradation products generated during these studies are identified and characterized using analytical techniques like LC-MS/MS and NMR. ontosight.ai This information is invaluable for predicting how Cefadroxil might degrade under long-term storage and helps validate that the chosen analytical methods are "stability-indicating," meaning they can separate and quantify the impurities from the intact drug. europa.eu

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionPurposePotential Outcome for CefadroxilSource(s)
Acid Hydrolysis To test stability in acidic environments.Degradation of the β-lactam ring, potential formation of Impurity C. researchgate.netsmolecule.com
Base Hydrolysis To test stability in alkaline environments.Degradation of the β-lactam ring, potential formation of Impurity C. researchgate.netsmolecule.com
Oxidation To evaluate susceptibility to oxidative degradation.Formation of sulfoxide (B87167) and other oxidized products. smolecule.com
Thermal Degradation To identify heat-labile products.Increased rate of degradation and formation of various impurities. daicelpharmastandards.comeuropa.eu
Photolysis To assess light sensitivity.Formation of photo-oxidized products. europa.eu

Formal stability testing is conducted according to protocols outlined in regulatory guidelines, such as ICH Q1A(R2). europa.eu These studies are performed on multiple batches of the drug substance to establish a re-test period or shelf life. europa.eu

Long-Term Stability Testing : This study is designed to mimic real-world storage conditions. For a drug intended for storage at room temperature, the conditions are typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C / 65% ± 5% RH. amsbiopharma.comeuropa.eu Samples are tested at regular intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter) to monitor the levels of Cefadroxil and any impurities, including Impurity C. europa.eueuropa.eu

Accelerated Stability Testing : This study is conducted under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% ± 5% RH) for a shorter duration, typically six months. amsbiopharma.comeuropa.eu The purpose is to increase the rate of chemical degradation and physical change. amsbiopharma.com Data from these studies are used to predict the long-term stability profile and to evaluate the effect of short-term excursions from the labeled storage conditions, such as during shipping. europa.eu A minimum of three testing points (e.g., 0, 3, and 6 months) is recommended. europa.eueuropa.eu

If a "significant change" occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% ± 5% RH) may be required. europa.eu Throughout these studies, the concentration of Impurity C is carefully monitored against established acceptance criteria to ensure the product remains within its quality specifications for its entire shelf life.

Table 3: ICH Stability Testing Protocols for Cefadroxil

Study TypeStorage ConditionMinimum DurationTesting FrequencyPurposeSource(s)
Long-Term 25°C ± 2°C / 60% RH ± 5%Proposed Shelf Life (e.g., 24 months)0, 3, 6, 9, 12, 18, 24 monthsTo establish the shelf life under normal storage conditions. amsbiopharma.comeuropa.eu
Intermediate 30°C ± 2°C / 65% RH ± 5%12 months0, 6, 9, 12 monthsRequired if significant change occurs in accelerated study. amsbiopharma.comeuropa.eu
Accelerated 40°C ± 2°C / 75% RH ± 5%6 months0, 3, 6 monthsTo predict long-term stability and assess short-term excursions. amsbiopharma.comeuropa.eu

Influence of Packaging Materials on Impurity C Generation

The selection of appropriate packaging materials is critical in minimizing the formation of this compound and other degradation products, thereby ensuring the stability and quality of the final drug product. cadrj.com Packaging systems for pharmaceuticals, which include materials like glass, plastics, rubber, and metal, come into direct contact with the drug and can influence its stability through various mechanisms. cadrj.com These interactions can involve the leaching of substances from the packaging material into the drug, or the sorption of drug components onto the packaging material. Furthermore, the packaging material's permeability to environmental factors such as moisture, oxygen, and light plays a significant role in the degradation pathways of sensitive compounds like Cefadroxil.

Research into the stability of cephalosporins has highlighted the importance of packaging in protecting the drug from environmental factors that accelerate degradation. For instance, studies on cephalosporin (B10832234) solutions have shown that storage conditions, including the type of container, significantly impact stability. nih.gov While some modern infusion system bags have been shown not to adversely affect the stability of certain cephalosporins, this is not universally applicable to all packaging types and drug formulations. nih.gov

For solid dosage forms of Cefadroxil, such as powders for oral suspension, moisture is a critical factor. The hygroscopic nature of some formulations can lead to degradation and the formation of impurities if not adequately protected by the packaging. google.com A study on a Cefadroxil coated tablet demonstrated that a stomach-dissolving packaging technique could mitigate hygroscopicity-related degradation, leading to lower impurity levels compared to commercially available tablets after accelerated testing. google.com

The material of the primary container itself is a key consideration. While glass is often considered inert, certain types of glass, like amber-colored glass, may contain iron and manganese, which can catalyze degradation reactions in some drug products. researchgate.net Plastic containers, while offering advantages in terms of weight and durability, can have issues with permeability to gases and moisture, and the potential for leaching of plasticizers or other additives. cadrj.com Therefore, the choice between glass and plastic, and the specific grade and composition of the chosen material, must be carefully evaluated.

A study on a hydrated ceftibuten (B193870) dry powder formulation, another cephalosporin, found that amber glass bottles with appropriate seals provided the necessary protection from humidity, light, and oxygen. google.com The use of an inert atmosphere, such as nitrogen, within the packaging headspace was also recommended to minimize oxidative degradation. google.com These findings underscore the multi-faceted role of packaging in preserving the chemical integrity of cephalosporins.

The following interactive table summarizes the influence of different packaging materials and conditions on the stability of cephalosporins, which is relevant to controlling the formation of this compound.

Table 1: Influence of Packaging on Cephalosporin Stability

Packaging Component/Condition Observation Potential Impact on Impurity C Generation Reference
AutoDose Infusion System Bags Did not adversely affect the physical and chemical stability of three tested cephalosporins. Low risk of impurity formation due to leached substances from this specific bag type. nih.gov
Amber Glass Bottles Selected for hydrated ceftibuten dry powder to protect from humidity, light, and oxygen. Can mitigate light-induced and oxidative degradation pathways that may lead to Impurity C. google.com
Inert Atmosphere (e.g., Nitrogen) Recommended for packaging of a dry ceftibuten formulation to minimize oxygen exposure. Reduces the potential for oxidative degradation, a possible route for impurity formation. google.com
Stomach-Dissolution Packaging for Coated Tablets Solved hygroscopicity problems and reduced impurity formation in Cefadroxil tablets during accelerated testing. Prevents moisture-induced degradation, a key factor in the formation of hydrolytic impurities. google.com
Standard PVC Blisters May lead to changes in tablet crushing strength due to moisture sorption. Increased moisture permeation can accelerate hydrolysis and the formation of Impurity C. researchgate.net

Regulatory Landscape and Pharmacopoeial Compliance for Cefadroxil Impurity C

International Conference on Harmonisation (ICH) Guidelines for Impurities (Q3A, Q3B)

The ICH has developed harmonized guidelines to ensure a consistent approach to the regulation of pharmaceuticals across Europe, Japan, and the United States. The primary guidelines addressing impurities in new drug substances and new drug products are ICH Q3A and ICH Q3B, respectively. These guidelines provide a framework for the reporting, identification, and qualification of impurities.

Cefadroxil (B1668780) Impurity C, being a related substance to the active pharmaceutical ingredient (API) Cefadroxil, falls under the purview of these ICH guidelines. The control of this impurity is essential to maintain the quality, safety, and efficacy of Cefadroxil-containing medicines. All materials are expected to be structurally confirmed and qualified under ICH guidelines for pharmaceutical analysis and toxicological evaluation. synthinkchemicals.com

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. For Cefadroxil, the typical adult dose for treating infections ranges from 1 to 2 grams per day, taken as a single dose or in divided doses. ijdra.compharmtech.com Therefore, for the purpose of determining the applicable ICH thresholds, an MDD of ≤ 2 g/day is considered.

Based on this maximum daily dose, the following thresholds apply to Cefadroxil Impurity C in the drug substance (API) according to ICH Q3A:

ThresholdValue (for MDD ≤ 2 g/day )
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

For the drug product, the thresholds for degradation products are outlined in ICH Q3B and are also dependent on the MDD:

ThresholdValue (for MDD > 10 mg - 2 g)
Reporting Threshold 0.1%
Identification Threshold 0.2% or 2 mg TDI (Total Daily Intake), whichever is lower
Qualification Threshold 0.2% or 3 mg TDI, whichever is lower

Any level of this compound exceeding the reporting threshold must be documented in regulatory submissions. ijdra.comich.orgich.org If the concentration surpasses the identification threshold, its chemical structure must be elucidated. ijdra.comich.orgich.org Should the level of Impurity C exceed the qualification threshold, comprehensive toxicological data is required to demonstrate its safety at that concentration. ijdra.comich.orgich.org

Major Pharmacopoeial Monographs and Standards (USP, EP, BP, JP)

The major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP), provide official standards for the quality of medicines. These monographs detail the specific tests, procedures, and acceptance criteria for drug substances and products, including limits for related substances like this compound.

European Pharmacopoeia (EP): The European Pharmacopoeia explicitly lists this compound in its monograph for Cefadroxil Monohydrate. synthinkchemicals.comaxios-research.com The chemical name for Cefadroxil EP Impurity C is (2R,5RS)-2-[(R)-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. pharmaceresearch.com The EP provides detailed analytical procedures, often utilizing High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Cefadroxil and its related substances. Reference standards for this compound are available to ensure the accuracy and validity of these analytical methods. synthinkchemicals.comaxios-research.com

United States Pharmacopeia (USP): The USP monograph for Cefadroxil includes tests for chromatographic purity to control related substances. While the publicly available information does not explicitly name "Impurity C" in the same manner as the EP, it sets limits for individual and total impurities. The methods prescribed are designed to detect and quantify any substance that is not the main compound.

British Pharmacopoeia (BP): The British Pharmacopoeia largely harmonizes with the European Pharmacopoeia. Therefore, the requirements for Cefadroxil and its impurities, including Impurity C, are generally consistent with those of the EP. The BP provides reference standards for Cefadroxil to be used in the prescribed monograph tests. sigmaaldrich.comsigmaaldrich.compharmacopoeia.compharmacopoeia.com

The acceptance criteria for this compound are defined in the respective pharmacopoeial monographs. These limits are established based on safety data and the capabilities of the manufacturing process.

While the exact numerical limit for this compound in the European Pharmacopoeia requires access to the specific monograph, it is a specified impurity, meaning it has an individual limit. For drug substances, any specified identified impurity is typically controlled at a level not to exceed a certain percentage, often in the range of 0.10% to 0.20%, depending on the impurity and the drug's safety profile.

For drug products, the limits for degradation products are also specified. The acceptance criteria for both the drug substance and the drug product are legally binding in countries that have adopted these pharmacopoeias.

Regulatory Documentation and Filing Requirements for Impurity C Data (e.g., ANDA, DMF)

The data related to this compound must be included in regulatory submissions to health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This information is typically provided in an Abbreviated New Drug Application (ANDA) for generic drugs or a Drug Master File (DMF).

Drug Master File (DMF): A DMF is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug. registrarcorp.comfda.gov For Cefadroxil API manufacturers, the DMF will include comprehensive data on the manufacturing process, process controls, and characterization of the drug substance. iiab.me This includes a thorough discussion of potential and actual impurities, such as Impurity C. iiab.me The DMF must contain information on the identification, characterization, and control of each impurity. iiab.me

Abbreviated New Drug Application (ANDA): An ANDA is submitted for the approval of a generic drug product. The ANDA must demonstrate that the generic product is bioequivalent to the reference listed drug and contains the same active ingredient. The application must include detailed chemistry, manufacturing, and controls (CMC) information, which encompasses data on all impurities in the drug substance and drug product. pharmtech.comraps.orgfederalregister.gov

For this compound, the ANDA must provide:

A list of all impurities present at levels above the reporting threshold. raps.org

The structural identification of any impurity, like Impurity C, that exceeds the identification threshold. raps.org

A justification for the proposed acceptance criteria for Impurity C, which should be consistent with pharmacopoeial limits or qualified through safety studies if the levels exceed the qualification threshold. raps.org

Validation data for the analytical methods used to detect and quantify Impurity C.

Failure to provide adequate justification for impurity limits can result in the FDA refusing to receive the ANDA submission. raps.org The FDA provides guidance for industry on the submission of impurity data in ANDAs to ensure that all necessary information is included for a thorough review. pharmtech.comraps.orgfederalregister.gov

Future Perspectives and Research Directions for Cefadroxil Impurity C

Development of Novel High-Throughput and Automated Analytical Methods

The evolution of analytical methodologies is moving towards faster, more efficient, and environmentally friendly techniques for impurity profiling. Future research will likely focus on the development of high-throughput and automated systems to replace or supplement traditional High-Performance Liquid Chromatography (HPLC) methods. researchgate.netijpbs.com

One promising area is the use of advanced hyphenated techniques. A novel two-dimensional microscale carbon fiber system combined with quadrupole time-of-flight high-resolution mass spectrometry (2DμCFs-QTOF-HRMS) has been developed for the rapid screening of impurities in cephalosporins. nih.gov This system offers significant advantages over conventional LC-MS, including reduced consumption of organic solvents, shorter analysis times (around 5 minutes), and the effective reduction of ion suppression effects, leading to higher sensitivity. nih.gov

Process Analytical Technology (PAT) is another key area of development, enabling real-time monitoring of manufacturing processes. agilent.comyoutube.com The integration of online HPLC systems allows for the continuous analysis of samples directly from the production line. agilent.com This approach is crucial for monitoring Critical Quality Attributes (CQAs), such as the level of Impurity C, in real-time, allowing for immediate process adjustments to maintain quality and minimize impurity formation. agilent.comyoutube.com Further advancements in robotic sample preparation and microbore column technology are also expected to improve the throughput, selectivity, and sensitivity of analytical methods for cephalosporin (B10832234) impurities. nih.gov

Table 1: Comparison of Traditional and Novel Analytical Techniques for Impurity Analysis
TechniqueKey FeaturesAdvantages for Impurity C AnalysisReferences
Traditional RP-HPLCStandard method for quantitative analysis; reliable and well-understood.Established methodology for routine quality control. researchgate.netijpbs.com
2DμCFs-QTOF-HRMSHigh-throughput screening; eco-friendly with low solvent consumption.Rapid screening, shorter analysis time, higher sensitivity. nih.gov
Online HPLC (PAT)Real-time, continuous analysis integrated into the manufacturing line.Enables real-time process control and ensures consistent product quality. agilent.com
HPSECSeparates molecules based on size.Effective for determining high molecular weight impurities. researchgate.net

Predictive Modeling and Computational Chemistry Approaches for Impurity Formation

A forward-looking approach to impurity control involves predicting the formation of degradation products before they are detected analytically. Computational chemistry and predictive modeling offer powerful tools to understand the degradation pathways and kinetics of cephalosporins, which can be applied to Cefadroxil (B1668780) Impurity C.

Studies on other cephalosporins, such as ceftriaxone, have successfully used computational methods to investigate hydrolysis and photolysis processes. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) calculations can elucidate degradation pathways and the structures of intermediates. researchgate.netnih.gov Furthermore, concepts such as Fukui functions can be used to investigate the molecule's sensitivity to radical attacks, while calculations of bond dissociation energies help in understanding the degradation mechanism. researchgate.netnih.gov

By applying these computational models to cefadroxil, researchers can predict the conditions (e.g., pH, temperature, light exposure) under which Impurity C is most likely to form. researchgate.netnih.gov This in silico approach can significantly accelerate the drug development process by identifying potential degradation issues early, allowing for the proactive design of more stable formulations and optimized storage conditions. researchgate.net Creating a comprehensive degradant database for cefadroxil, including information on molecular structures, chromatographic behavior, and spectral data, can serve as a foundation for these predictive strategies. researchgate.net

Green Chemistry Principles in Minimizing Impurity C Generation

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. nbinno.com A key focus is the reduction of waste and the use of less hazardous reagents, which can also lead to a reduction in impurity formation.

A significant advancement in cephalosporin synthesis is the shift from traditional chemical methods to biocatalysis. nbinno.com The synthesis of key cephalosporin intermediates, such as 7-aminocephalosporanic acid (7-ACA), can be achieved through enzymatic conversion. nih.govscispace.com This approach is considered more environmentally sustainable as it often involves fewer reaction steps, generates less waste, and operates under milder temperature and pH conditions compared to conventional chemical processes. nbinno.comnih.gov By optimizing the enzymatic synthesis of cefadroxil, it may be possible to reduce the formation of process-related impurities, including Impurity C.

Furthermore, a focus on the entire lifecycle of the antibiotic, including the management of manufacturing wastewater, is crucial. nih.gov The World Health Organization (WHO) has highlighted the need to control pollution from antibiotic production to curb the spread of antimicrobial resistance (AMR). who.int Implementing pretreatment processes to remove the antibacterial potency from manufacturing wastewater is a critical strategy that aligns with green chemistry goals and responsible manufacturing. nih.govamrindustryalliance.org

Establishment of Global Reference Standards and Certified Reference Materials for Impurity C

The availability of high-purity reference standards is fundamental for the accurate identification and quantification of impurities. For Cefadroxil Impurity C, the establishment of globally recognized and traceable reference materials is essential for ensuring consistent quality control across the pharmaceutical industry.

Reference standards for this compound are fully characterized chemical compounds used for analytical method development, validation, and routine quality control testing. synthinkchemicals.comaxios-research.com These standards are supplied with comprehensive analytical data, including NMR, MS, and HPLC purity, to confirm their structure and quality. synthinkchemicals.comsynthinkchemicals.com The availability of standards that are traceable to major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), ensures that analytical results are reliable and meet international regulatory expectations. synthinkchemicals.comaxios-research.com

Regulatory bodies like the European Medicines Agency (EMA) have established guidelines that set thresholds for the reporting, identification, and qualification of impurities in antibiotics. raps.org Adherence to these guidelines necessitates the use of well-characterized certified reference materials (CRMs) to ensure that the levels of Impurity C in the final drug product are below the specified safety limits. raps.org Ongoing efforts by specialty chemical manufacturers to synthesize and provide these high-quality impurity standards are vital for supporting regulatory filings (e.g., ANDA, DMF) and maintaining GMP compliance. synthinkchemicals.comsynthinkchemicals.com

Table 2: Details of this compound Reference Standard
AttributeInformationReferences
Chemical Name(2R,5RS)-2-[(R)-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid pharmaceresearch.compharmaffiliates.com
CAS Number147103-96-6 pharmaceresearch.com
Molecular FormulaC₁₆H₁₉N₃O₆S pharmaceresearch.compharmaffiliates.com
Molecular Weight381.40 g/mol pharmaceresearch.compharmaffiliates.compharmaffiliates.com

Integration of Impurity Control into Quality by Design (QbD) Frameworks

Quality by Design (QbD) represents a modern, systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes process understanding and control. youtube.com The core principle of QbD is that quality should be built into a product from the outset, rather than being tested for at the end. youtube.com Integrating the control of this compound into a QbD framework is a key future direction for ensuring product quality and consistency.

This integration relies heavily on Process Analytical Technology (PAT), which involves designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and CQAs. agilent.comyoutube.com The level of Impurity C is a CQA. By using PAT tools like in-situ spectroscopy (e.g., FTIR, Raman) and online chromatography, manufacturers can gain a deep understanding of the process and identify the parameters that influence the formation of Impurity C. agilent.comyoutube.com

A QbD approach involves conducting risk assessments to identify potential sources of impurities throughout the manufacturing process. chinadrugservices.comyoutube.com This knowledge is then used to establish a design space—a multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. youtube.com Operating within this design space ensures that the level of this compound is consistently maintained below the required threshold, leading to a more robust and reliable manufacturing process. chinadrugservices.comyoutube.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Cefadroxil Impurity C in pharmaceutical formulations?

  • Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection for initial screening. For trace-level quantification, hyphenated techniques like LC-MS/MS or HRMS (High-Resolution Mass Spectrometry) are preferred due to their sensitivity and specificity . Structural confirmation requires NMR spectroscopy or tandem mass spectrometry (MS/MS) to resolve isomeric impurities .
  • Regulatory Alignment : Ensure methods comply with ICH Q2(R1) guidelines for validation, including parameters like linearity (R² ≥ 0.99), accuracy (recovery 90–110%), and precision (RSD < 5%) .

Q. What are the primary sources of this compound during cefadroxil synthesis, and how can they be mitigated?

  • Sources : Impurity C typically arises from incomplete purification of intermediates, side reactions during β-lactam ring formation, or degradation under acidic/basic conditions during crystallization .
  • Mitigation : Optimize reaction pH (5–6.5) to minimize degradation, employ recrystallization with controlled solvent ratios, and use orthogonal purification techniques (e.g., column chromatography) to isolate intermediates .

Advanced Research Questions

Q. How can researchers validate an analytical method for detecting this compound at trace levels (≤0.1%)?

  • Validation Protocol :

Specificity : Demonstrate resolution from the main peak and other impurities using spiked samples and forced degradation studies (e.g., heat, light, hydrolysis) .

Linearity & Range : Test across 0.05–0.5% of the API concentration, ensuring a correlation coefficient ≥0.995 .

LOQ/LOD : Establish limits of quantification (LOQ) and detection (LOD) via signal-to-noise ratios (typically 10:1 for LOQ, 3:1 for LOD) .

Robustness : Vary chromatographic conditions (column temperature, flow rate) to assess method resilience .

Q. What advanced strategies resolve contradictory impurity profiles when establishing regulatory limits for this compound?

  • Case Study : The USP revised cefadroxil impurity limits after reconciling FDA-approved thresholds (e.g., raising N-phenylglycyl delta-3 cefadroxil from 0.10% to 0.15%) through multi-batch statistical analysis and toxicological risk assessment .
  • Method : Apply multivariate data analysis (e.g., PCA) to batch data, cross-reference ICH Q3A/B guidelines, and conduct genotoxicity studies (Ames test, in vitro micronucleus) to justify thresholds .

Q. How does the structural elucidation of this compound inform its toxicological profile?

  • Workflow :

Isolation : Scale-up impurity via preparative HPLC or centrifugal partition chromatography .

Characterization : Use HRMS for molecular formula determination and 2D-NMR (COSY, HSQC) for stereochemical assignment .

Toxicology : Compare the impurity’s electrophilic potential (e.g., Michael acceptor motifs) to known genotoxic alerts per ICH M7 .

Q. What experimental designs are optimal for stability studies of this compound under accelerated storage conditions?

  • Design :

  • Forced Degradation : Expose impurity samples to 40°C/75% RH (ICH Q1A) and monitor degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life, correlating impurity growth rates with activation energy (Ea) .
    • Data Interpretation : Apply mass balance principles to distinguish degradation pathways (hydrolysis vs. oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.